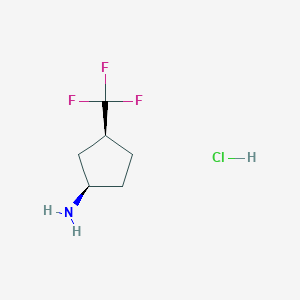

cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride

Description

cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a cyclopentane derivative featuring a trifluoromethyl (-CF₃) group and an amine (-NH₂) group in a cis-configuration, formulated as a hydrochloride salt to enhance solubility and stability. The cyclopentane ring provides reduced strain compared to smaller cycloalkanes (e.g., cyclobutane), while the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic resistance, making it relevant for pharmaceutical applications such as kinase inhibitors or bioactive intermediates .

Properties

CAS No. |

2095396-41-9 |

|---|---|

Molecular Formula |

C6H11ClF3N |

Molecular Weight |

189.60 g/mol |

IUPAC Name |

3-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-1-2-5(10)3-4;/h4-5H,1-3,10H2;1H |

InChI Key |

UDDKBZNNHVCOJJ-UHFFFAOYSA-N |

SMILES |

C1CC(CC1C(F)(F)F)N.Cl |

Canonical SMILES |

C1CC(CC1C(F)(F)F)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

While "cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride" is not directly discussed in the provided search results, the search results do offer information regarding related chemical compounds and their applications.

Here's a summary of potentially relevant information:

- 3-(Trifluoromethyl) acetophenone oxime: This compound is an important intermediate in the preparation of pharmaceuticals, dyestuffs, perfumes, and pesticides, specifically in the production of the agrochemical trifluoxystrobin . A process for creating high-purity 3-(Trifluoromethyl) acetophenone oxime involves reacting an isomeric mixture of halo benzotrifluoride with Mg metal, then reacting the Grignard reagent with a ketene, and finally, reacting the trifluoromethyl acetophenone mixture with hydroxylamine salt .

- 3-substituted cyclopentylamine derivatives: These derivatives can inhibit fatty acid synthase (FASN) activity and may be used in pharmaceutical compositions for cancer treatment . FASN is critical for endogenous lipogenesis and modulates lipid and carbohydrate cellular metabolism . Inhibiting FAS in the hypothalamus may reduce food intake, and it is highly expressed in human sebocytes, suggesting potential applications in acne treatment by reducing sebum production .

- cis-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: This compound has the formula C5H9ClF3N . It is harmful if swallowed and causes skin irritation .

- Asymmetric Addition of Amine N-H Bond: The hydroamination of 2-amino-6-methylpyridine can form amines, with the reaction of 2-amino-6-trifluoromethylpyridine affording 5% of isomer A .

Mechanism of Action

The mechanism of action of cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Notes:

- Functional Groups : The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to hydroxyl or ester groups in analogs .

- Synthetic Utility: Compounds like Methyl 1-(methylamino)cyclobutanecarboxylate HCl serve as intermediates for complex molecules (e.g., spirocyclic carboxamides), suggesting similar applications for the target compound .

Physicochemical and Pharmacokinetic Properties

- Polarity: The trifluoromethyl group increases hydrophobicity, likely reducing aqueous solubility compared to hydroxyl-containing analogs (e.g., cis-3-Amino-1-methylcyclobutan-1-ol HCl) but improving membrane permeability .

- Synthetic Pathways : The target compound may be synthesized via methods analogous to those in Example 332 (e.g., nucleophilic substitution or reductive amination of cyclopentane precursors) .

Biological Activity

cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the compound's binding affinity and specificity, leading to various biological effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Characteristics:

- CAS Number: 2095396-41-9

- Molecular Formula: C6H11ClF3N

- Molecular Weight: 189.60 g/mol

- IUPAC Name: 3-(trifluoromethyl)cyclopentan-1-amine; hydrochloride

- SMILES Representation: C1CC(CC1C(F)(F)F)N.Cl

| Property | Value |

|---|---|

| CAS No. | 2095396-41-9 |

| Molecular Formula | C6H11ClF3N |

| Molecular Weight | 189.60 g/mol |

| IUPAC Name | 3-(trifluoromethyl)cyclopentan-1-amine; hydrochloride |

| Solubility | Not available |

The biological activity of cis-3-(trifluoromethyl)cyclopentan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group plays a significant role in enhancing the compound's binding affinity, which can lead to:

- Inhibition or activation of specific enzymes : This can affect metabolic pathways and cellular signaling processes.

- Modulation of receptor activity : The compound may influence receptor-mediated responses, potentially altering physiological outcomes.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds with similar structures exhibit potent inhibitory effects on various enzymes. For instance, in a study analyzing inhibitors of calcium-dependent protein kinase 1 (CDPK1), compounds featuring trifluoromethyl substitutions showed enhanced potency and selectivity .

Table 1: Inhibition Potency of Related Compounds

| Compound | IC50 (nM) | Stability in Human Microsomes (min) |

|---|---|---|

| cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride | TBD | TBD |

| Pyrazolo[3,4-d]pyrimidine analogs | 440 | >145 |

| Other Trifluoromethyl derivatives | 57 | 84 |

Case Studies

- Antimicrobial Activity : A study indicated that certain trifluoromethyl-containing compounds exhibited antimicrobial properties against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for growth .

- Toxicological Assessment : Toxicological evaluations have shown that the compound may induce acute toxicity if ingested, highlighting the need for careful handling in laboratory settings .

Synthesis Methods

The synthesis of cis-3-(trifluoromethyl)cyclopentan-1-amine hydrochloride typically involves cyclization reactions under controlled conditions, utilizing specific catalysts and temperature settings to ensure the desired stereochemistry and purity.

Common Synthetic Route:

- Preparation of precursors through nucleophilic substitution.

- Cyclization under acidic conditions to form the cyclopentane ring.

- Conversion to hydrochloride salt for enhanced solubility.

Q & A

Basic: What are the optimal synthetic routes for preparing cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride?

Answer:

A common method involves trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CFSONa) as a reagent. Key steps include:

- Reaction Setup : Mixing the cyclopentanamine precursor with CFSONa in acetonitrile under reflux.

- Base Addition : Potassium carbonate (KCO) is used to neutralize byproducts and drive the reaction forward.

- Salt Formation : The free amine is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt.

This method achieves moderate yields (~50–60%) and requires careful control of stoichiometry and temperature to minimize side reactions .

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy : H and F NMR confirm the presence of the trifluoromethyl group and cyclopentane ring structure. For example, the CF group shows a characteristic triplet in F NMR at δ -62 ppm .

- HPLC : Retention times (e.g., 1.35 minutes under QC-SMD-TFA05 conditions) and UV detection verify purity (>98%) and distinguish cis/trans isomers .

- LCMS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 772 [M+H] for related derivatives) .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:

Stereochemical inconsistencies (e.g., unintended trans-isomer formation) can arise due to:

- Chiral Intermediates : Use chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) to enforce cis-configuration.

- Analytical Validation : Employ chiral HPLC columns (e.g., Chiralpak IA) or X-ray crystallography to confirm stereochemistry.

- Reaction Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to influence transition-state geometry. For example, polar aprotic solvents favor cis-selectivity by stabilizing dipole interactions .

Advanced: How do structural modifications to the cyclopentane ring or trifluoromethyl group impact biological activity?

Answer:

Comparative structure-activity relationship (SAR) studies reveal:

| Compound | Modification | Biological Impact |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl) derivative | Methyl addition | Increased lipophilicity, enhanced CNS penetration |

| 3-Fluoro-trifluoromethyl analog | Fluorine substitution | Improved metabolic stability due to electronegativity |

| Bicyclic analogs | Rigidified ring structure | Higher receptor binding affinity but reduced solubility |

| These findings suggest that even minor structural changes significantly alter pharmacokinetics and target engagement . |

Advanced: What are the key challenges in distinguishing cis/trans isomers during analysis?

Answer:

- Chromatographic Separation : Use reversed-phase HPLC with ion-pairing agents (e.g., TFA) to enhance resolution. For instance, cis-isomers typically elute earlier due to reduced polarity.

- Dynamic NMR : Low-temperature H NMR can "freeze" ring-flipping dynamics, revealing distinct proton environments for cis vs. trans configurations.

- Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational spectra (IR/Raman) to differentiate isomers .

Advanced: How can researchers troubleshoot low yields in the amination step?

Answer:

Low yields often stem from:

- Competing Side Reactions : Trifluoromethyl group decomposition under basic conditions. Mitigate by using milder bases (e.g., NaHCO instead of KCO).

- Catalyst Poisoning : Trace metals in solvents can deactivate catalysts. Pre-treat solvents with chelating agents (e.g., EDTA).

- Temperature Control : Excessive heat accelerates byproduct formation. Optimize via gradient heating (e.g., 40°C → 60°C over 2 hours) .

Advanced: What methodologies are recommended for studying metabolic stability of this compound?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS. Use NADPH cofactors to simulate Phase I metabolism.

- Isotope Labeling : Introduce C or F labels to track metabolic pathways.

- CYP450 Inhibition Studies : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.